SL 0101-1

概要

説明

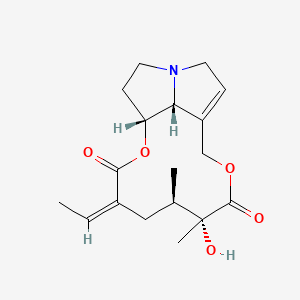

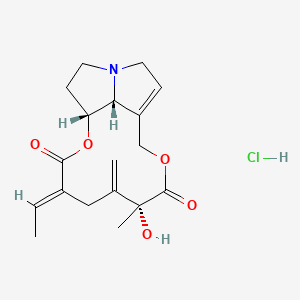

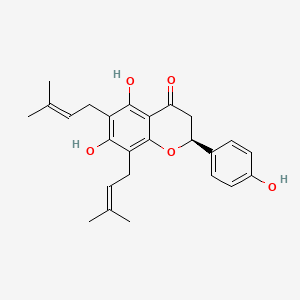

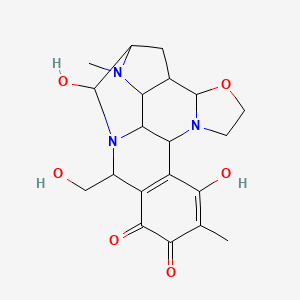

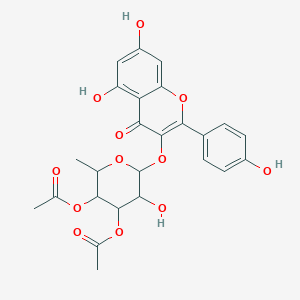

SL0101 is a kaempferol glycoside isolated from the tropical plant F. refracta . It is a cell-permeable, selective, reversible, ATP-competitive p90 Ribosomal S6 Kinase (RSK) inhibitor . It has an IC50 of 89 nM and is a selective RSK1/2 inhibitor, with a Ki of 1 μM .

Synthesis Analysis

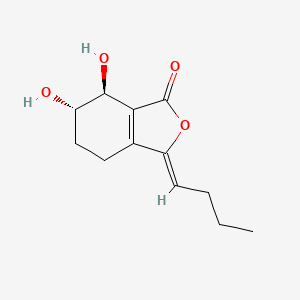

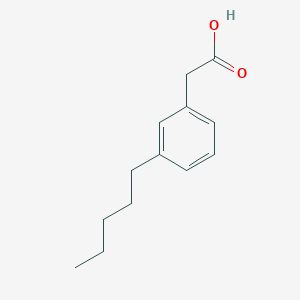

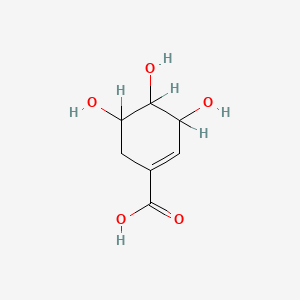

The enantioselective syntheses of naturally occurring kaempferol glycoside SL0101 and its analogues have been achieved in 7−10 steps . The routes rely upon a diastereoselective palladium-catalyzed glycosylation, ketone reduction, and dihydroxylation to introduce the rhamno-stereochemistry . The asymmetry of the sugar moiety of these kaempferol glycosides was derived from Noyori reduction of an acylfuran .Molecular Structure Analysis

The molecular structure of SL0101 is complex and involves a kaempferol glycoside . The structure is influenced by the processes of glycosylation, ketone reduction, and dihydroxylation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of SL0101 include a diastereoselective palladium-catalyzed glycosylation, ketone reduction, and dihydroxylation . These reactions introduce the rhamno-stereochemistry to the kaempferol glycoside .科学的研究の応用

リボソームS6キナーゼ(RSK)阻害

SL 0101-1は、RSK2に対してIC50が89 nMのリボソームS6キナーゼ(RSK)の選択的阻害剤です . MEK、Raf、PKCなどの上流キナーゼは阻害しません .

がん研究

This compoundは、特に乳がんの研究において、がん研究で使用されてきました。 MCF-7ヒト乳がん細胞の増殖を阻害します .

細胞周期研究

This compoundは、100 μMの濃度で、細胞周期のG1期で細胞を停止させることが示されています .

アンジオテンシンII誘発チロシンキナーゼ活性化

This compoundは、アンジオテンシンII誘発チロシンキナーゼ活性化に関連する細胞内シグナル伝達イベントを特徴付けるために使用されてきました .

生化学研究

This compoundは、RSKの選択的阻害により生化学研究で使用されています .

薬理学的研究

作用機序

Target of Action

SL 0101-1 is a cell-permeable, selective, reversible, ATP-competitive inhibitor of p90 Ribosomal S6 Kinase (RSK) . It is a selective RSK1/2 inhibitor .

Mode of Action

The compound interacts with its targets, the RSK proteins, by competitively inhibiting ATP . This interaction results in the inhibition of RSK, which plays a crucial role in cell signaling, growth, and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting RSK, this compound can affect these processes .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can easily cross cell membranes to exert its effects. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been shown to inhibit the proliferation of human breast cancer cell line MCF-7 and produces a cell cycle block in G1 phase . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .

Action Environment

As a cell-permeable compound , its action may be influenced by factors such as the lipid composition of cell membranes, which can affect its ability to enter cells

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(2S,3S,4S,5R,6S)-4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3/t10-,20+,21-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOZSDJHGMAEGZ-IGKKHSBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197567 | |

| Record name | Kaempferol 3-O-(3′′,4′′-di-O-acetyl-α-L-rhamnopyranoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77307-50-7 | |

| Record name | Kaempferol 3-O-(3′′,4′′-di-O-acetyl-α-L-rhamnopyranoside) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77307-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-(3′′,4′′-di-O-acetyl-α-L-rhamnopyranoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

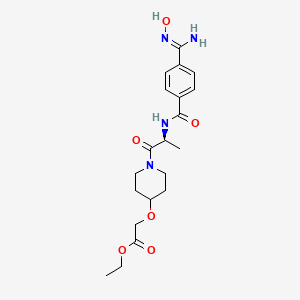

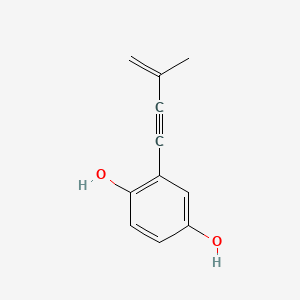

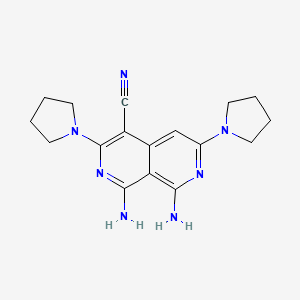

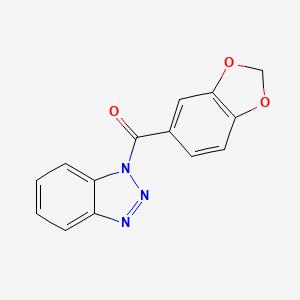

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。